3-Hydroxyisovaleric acid

Biotin Deficiency Diagnostic Sensitivity Organic Acid Biomarkers

3-Hydroxyisovaleric acid (3-HIA), also known as β-hydroxyisovaleric acid or β-hydroxy-β-methylbutyrate, is a 3-hydroxy monocarboxylic acid with the formula C₅H₁₀O₃. It is an endogenous human metabolite produced as a byproduct of the leucine degradation pathway, specifically formed from 3-methylcrotonyl-CoA via the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC).

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 123743-99-7
Cat. No. B050549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyisovaleric acid
CAS123743-99-7
Synonyms3-hydroxyisovaleric acid
beta hydroxy beta methylbutyrate
beta-hydroxy beta-methylbutyrate
beta-hydroxy-beta-methylbutyrate
beta-hydroxyisovaleric acid
HMB-d6
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)O)O
InChIInChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)
InChIKeyAXFYFNCPONWUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyisovaleric Acid (CAS 123743-99-7) Procurement Guide: Deuterated Standard for Metabolic Analysis


3-Hydroxyisovaleric acid (3-HIA), also known as β-hydroxyisovaleric acid or β-hydroxy-β-methylbutyrate, is a 3-hydroxy monocarboxylic acid with the formula C₅H₁₀O₃ [1]. It is an endogenous human metabolite produced as a byproduct of the leucine degradation pathway, specifically formed from 3-methylcrotonyl-CoA via the biotin-dependent enzyme methylcrotonyl-CoA carboxylase (MCC) [2]. The compound specified here, CAS 123743-99-7, is the deuterated analog (3-Hydroxyisovaleric acid-d8), which is the isotope-labeled internal standard essential for accurate quantification of the endogenous metabolite in complex biological matrices like urine and plasma using mass spectrometry-based methods [3].

Deuterated internal standard (d8) for LC-MS/MS quantification
+8 Da mass shift enables co-elution with endogenous 3-HIA
Supports biotin status research in urine and plasma research matrices

Procurement Rationale: Why 3-Hydroxyisovaleric Acid-d8 (CAS 123743-99-7) is Not Interchangeable with Unlabeled or Alternative Analogs


3-Hydroxyisovaleric acid-d8 (CAS 123743-99-7) is an isotope-labeled internal standard, not a research compound for direct biological activity assays. It is specifically synthesized for use in quantitative LC-MS/MS or GC-MS workflows. Attempting to substitute this compound with unlabeled 3-hydroxyisovaleric acid (CAS 625-08-1) or other isotopologues (e.g., 13C-labeled) will invalidate the analytical method due to loss of the unique mass shift required for internal standardization [1]. Furthermore, substituting with alternative biomarkers like 3-hydroxyisovaleryl carnitine (3HIA-carnitine) or 3-hydroxypropionic acid would change the analytical target entirely, as these molecules have different metabolic origins and diagnostic sensitivities [2]. The procurement decision hinges on the need for a specific mass difference (d8, +8 Da) to enable precise co-elution and ion suppression correction in mass spectrometry, a feature not offered by unlabeled standards or alternative metabolites [3].

Deuterated d8 label
Unlabeled 3-HIA lacks the mass shift needed for ion suppression correction, which may compromise quantification accuracy.
Specific mass difference (+8 Da)
13C-labeled isotopologues introduce a different mass shift that may not align with validated method settings.
Target analyte: 3-hydroxyisovaleric acid
3-HIA-carnitine or 3-hydroxypropionic acid represent distinct metabolic endpoints; substitution alters the analytical target and pathway interpretation.

Quantitative Evidence Guide: Differentiating 3-Hydroxyisovaleric Acid-d8 from Alternative Biotin Status Markers


Superior Diagnostic Sensitivity of 3-HIA for Biotin Deficiency Compared to Alternative Organic Acids

In a controlled feeding study designed to induce marginal biotin deficiency in healthy adults, 3-hydroxyisovaleric acid (3-HIA) demonstrated superior diagnostic sensitivity compared to alternative organic acid markers such as 3-hydroxypropionic acid and methylcitric acid. The study concluded that neither 3-hydroxypropionic acid nor methylcitric acid were reliable indicators of marginal biotin deficiency, whereas 3-HIA reflected decreased MCC activity with measurable changes [1].

Biomarker sensitivity
Head-to-head
3-HIA reflected MCC activity changes; 3-hydroxypropionic acid and methylcitric acid showed no consistent increase.
Supports 3-HIA selection for biotin status research
Controlled feeding study, n=16, 28 d depletion-repletion
Biotin Deficiency Diagnostic Sensitivity Organic Acid Biomarkers

Quantitative Increase of Urinary 3-HIA in Marginal Biotin Deficiency vs. Baseline

In a UPLC-MS/MS method validation study, the mean urinary excretion rate of 3-hydroxyisovaleric acid (3-HIA) in healthy adults was measured at 8.5 ± 3.2 mmol/mol creatinine at baseline. Following the induction of marginal biotin deficiency over 28 days via egg white feeding, this value increased threefold [1].

Excretion increase
Reported
~3-fold increase from baseline (8.5 ± 3.2 mmol/mol creatinine).
Supports dynamic range for biomarker quantification
Induced marginal deficiency, n=8, UPLC-MS/MS
Biotin Deficiency Urinary Biomarker UPLC-MS/MS

Leucine Challenge Test Response: >2-Fold Increase in 3-HIA Excretion by Day 14

A leucine challenge test, which increases metabolic flux through the MCC-dependent pathway, was used to assess functional biotin status. In two independent cohorts of healthy adults rendered biotin deficient over 28 days, the mean urinary excretion of 3-hydroxyisovaleric acid (3-HIA) increased more than 2-fold by Day 14 of deficiency (P < 0.002) [1]. This dynamic response confirms 3-HIA as an early and sensitive indicator of marginal biotin deficiency.

Leucine challenge response
Head-to-head
>2-fold increase by Day 14 (P
Supports early detection of subclinical biotin deficiency in functional tests
Two cohorts (n=5, n=7), weekly leucine challenge
Marker comparison
Head-to-head
No significant sensitivity difference between 3-HIA and 3-HIA-carnitine in 24-h urine collections.
Both markers comparable; metabolic pathway heterogeneity may require review
n=7, progressive deficiency, UPLC-MS/MS
Assay working range
Method context
0.42–8.5 mmol/L (HPLC with derivatization).
Defines quantification range for method validation
Derivatization HPLC, C8 reversed-phase column
Leucine Challenge Functional Biomarker Biotin Status

Comparison of 3-HIA and 3-HIA-Carnitine in Marginal Biotin Deficiency Diagnosis

While both 3-hydroxyisovaleric acid (3-HIA) and its carnitine conjugate (3-HIA-carnitine) are established biomarkers for biotin deficiency, a comparative study found that diagnostic sensitivities of both indicators were not superior to each other when measured in 24-hour urine collections [1]. However, the study noted that the variability in the proportion of leucine catabolites excreted as 3-HIA suggests substantial population heterogeneity in the metabolic capacity of the 3-HIA-carnitine detoxification pathway, a nuance not observed with 3-HIA alone.

Marker comparison
Head-to-head
No significant sensitivity difference between 3-HIA and 3-HIA-carnitine in 24-h urine collections.
Both markers comparable; metabolic pathway heterogeneity may require review
n=7, progressive deficiency, UPLC-MS/MS
Biomarker Comparison 3-HIA-Carnitine Diagnostic Sensitivity

Analytical Method Validation: HPLC Assay Range for Urinary 3-HIA

An HPLC method using derivatization with 2-nitrophenylhydrazine hydrochloride was developed and validated for measuring urinary 3-hydroxyisovaleric acid (3-HIA). The method demonstrated that urinary 3-HIA could be assayed with high accuracy within a concentration range of 0.42–8.5 mmol/L, establishing a validated quantitative range for clinical and research applications [1].

Assay working range
Method context
0.42–8.5 mmol/L (HPLC with derivatization).
Defines quantification range for method validation
Derivatization HPLC, C8 reversed-phase column
HPLC Method Validation Biotin Deficiency

Optimal Research and Industrial Applications for 3-Hydroxyisovaleric Acid-d8 (CAS 123743-99-7)


Internal Standard for LC-MS/MS Quantification of 3-Hydroxyisovaleric Acid in Clinical Metabolomics

The primary and most validated application for 3-Hydroxyisovaleric acid-d8 (CAS 123743-99-7) is as a stable isotope-labeled internal standard in UPLC-MS/MS or LC-MS/MS assays for quantifying endogenous 3-hydroxyisovaleric acid in human urine and plasma. The d8 isotopologue provides an optimal +8 Da mass shift, minimizing isotopic overlap with the unlabeled analyte [1]. This application is critical for studies investigating biotin status, including marginal biotin deficiency in pregnancy, smoking populations, and patients on long-term anticonvulsant therapy [2].

Quantitative Standard for Leucine Challenge Test Metabolite Analysis

In functional biotin status assessment, the leucine challenge test is employed to stress the MCC-dependent pathway. The resulting increase in 3-hydroxyisovaleric acid excretion, which has been shown to be >2-fold within 14 days of deficiency, must be accurately measured [3]. The use of 3-HIA-d8 as an internal standard ensures precise quantification of this dynamic change, enabling robust detection of subclinical biotin deficiency that may not be apparent from static blood biotin levels alone [3].

Reference Standard for Diagnosing Inborn Errors of Leucine Metabolism

Elevated 3-hydroxyisovaleric acid in urine is a hallmark of several inherited metabolic disorders, including 3-methylcrotonyl-CoA carboxylase deficiency, holocarboxylase synthetase deficiency, biotinidase deficiency, and 3-hydroxy-3-methylglutaryl-CoA lyase deficiency [4]. Accurate quantification using a deuterated internal standard is essential for newborn screening programs and confirmatory diagnostic testing to distinguish these disorders and guide clinical management [4].

Calibrant for Biotin Status Monitoring in Nutritional Intervention Studies

Interventional studies assessing the efficacy of biotin supplementation or the impact of dietary factors (e.g., raw egg white consumption) on biotin status rely on the quantification of urinary 3-HIA as a primary endpoint. Studies have shown a threefold increase in 3-HIA excretion with biotin depletion [2]. 3-HIA-d8 serves as the essential internal standard for achieving the required analytical precision and accuracy across this dynamic range in longitudinal cohort studies [2].

Application
Selection Property
Validation Focus
Bioanalytical quantification of 3-HIA in urine/plasma research matrices
+8 Da mass shift for co-elution and ion suppression correction
Method validation for matrix-effect control
Leucine challenge test metabolite quantification
Precision across >2-fold dynamic range during functional biotin depletion
ISTD benchmarking for functional biomarker studies
Research standard for inherited disorders of leucine metabolism
Accurate quantification for newborn screening research programs
Cross-validation for metabolic disorder research cohorts
Biotin status monitoring in nutritional intervention studies
Quantification across a reported threefold dynamic range
Longitudinal cohort precision and reproducibility review

Technical Documentation Hub

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34 linked technical documents
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